molecular formula C14H21N3O5S B2858113 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 2034316-94-2

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2858113
CAS No.: 2034316-94-2
M. Wt: 343.4
InChI Key: QGBJTXPGMOINCM-UHFFFAOYSA-N
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Description

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methoxyethoxy group and a piperazine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the methoxyethoxy group. The piperazine derivative is then synthesized separately, with the methylsulfonyl group being added in a subsequent step. Finally, the two derivatives are coupled under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxyethoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy and methylsulfonyl groups may enhance its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(2-Methoxyethoxy)pyridin-4-yl)methanol
  • (4-(Methylsulfonyl)piperazin-1-yl)methanone

Uniqueness

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S/c1-21-9-10-22-13-11-12(3-4-15-13)14(18)16-5-7-17(8-6-16)23(2,19)20/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBJTXPGMOINCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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